molecular formula C14H20N2O2 B7501787 Azocan-1-yl-(2-methoxypyridin-3-yl)methanone

Azocan-1-yl-(2-methoxypyridin-3-yl)methanone

Cat. No. B7501787
M. Wt: 248.32 g/mol
InChI Key: VHVATZZZNKQPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azocan-1-yl-(2-methoxypyridin-3-yl)methanone, also known as AZD6280, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.

Mechanism of Action

Azocan-1-yl-(2-methoxypyridin-3-yl)methanone inhibits the activity of specific enzymes and receptors by binding to them and preventing their normal function. This leads to a decrease in the activity of downstream signaling pathways, ultimately resulting in the inhibition of disease progression.
Biochemical and Physiological Effects:
Azocan-1-yl-(2-methoxypyridin-3-yl)methanone has been shown to have significant effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Azocan-1-yl-(2-methoxypyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Azocan-1-yl-(2-methoxypyridin-3-yl)methanone. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the identification of additional disease targets for Azocan-1-yl-(2-methoxypyridin-3-yl)methanone. Finally, further studies are needed to determine the optimal dosing and administration strategies for the compound in vivo.

Synthesis Methods

Azocan-1-yl-(2-methoxypyridin-3-yl)methanone is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.

Scientific Research Applications

Azocan-1-yl-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of specific enzymes and receptors that are involved in the progression of these diseases.

properties

IUPAC Name

azocan-1-yl-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-12(8-7-9-15-13)14(17)16-10-5-3-2-4-6-11-16/h7-9H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVATZZZNKQPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl-(2-methoxypyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.